

Application Note: Structural Elucidation of Regaloside D using 1D and 2D NMR Spectroscopy

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Compound of Interest

Compound Name: Regaloside D

Cat. No.: B12413871

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Regaloside D is a glycosidic natural product, part of a family of compounds isolated from the bulbs of *Lilium* species.[1][2][3] The structural characterization of such natural products is a critical step in drug discovery and development, as the precise molecular architecture dictates its biological activity and therapeutic potential. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and indispensable tool for the de novo structure elucidation of novel compounds.[4][5] This application note provides a detailed protocol and representative data analysis for the structural determination of **Regaloside D** using a suite of modern 1D and 2D NMR experiments, including ^1H NMR, ^{13}C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). The workflow described herein offers a comprehensive approach to unambiguously define the constitution and connectivity of complex natural products.

Experimental Protocols

Sample Preparation

- Isolation: **Regaloside D** is isolated from its natural source (e.g., ethanol extract of lily bulbs) using a combination of chromatographic techniques, such as column chromatography over

macroporous resin followed by preparative High-Performance Liquid Chromatography (HPLC) to yield a pure compound (>98%).^[1]

- NMR Sample: Accurately weigh approximately 5-10 mg of purified **Regaloside D**.
- Dissolution: Dissolve the sample in 0.5 mL of a suitable deuterated solvent, such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to avoid signal broadening.^[6]
- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ 0.00 ppm).

NMR Data Acquisition

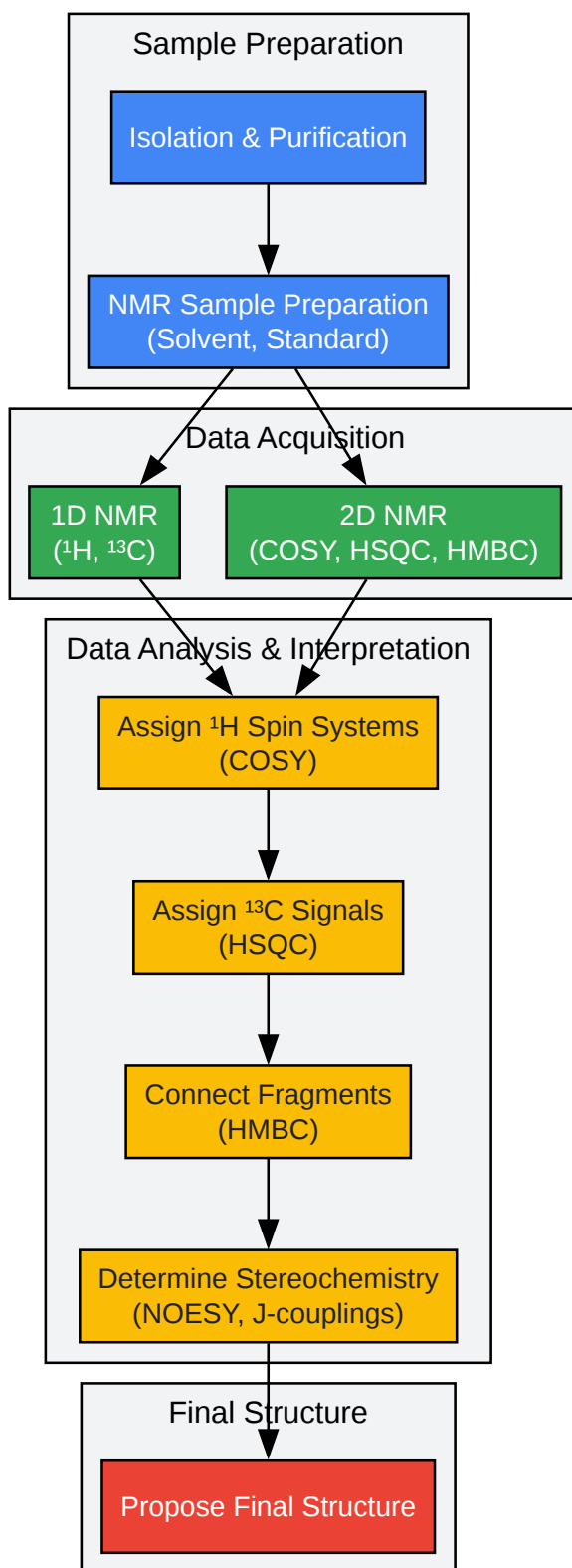
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.^[7] Standard Bruker pulse programs can be utilized.

- ¹H NMR Spectroscopy:
 - Experiment: 1D ¹H
 - Solvent: Methanol-d₄
 - Temperature: 298 K
 - Number of Scans: 16
 - Relaxation Delay: 2.0 s
 - Acquisition Time: 3.0 s
 - Spectral Width: 12 ppm
- ¹³C NMR Spectroscopy:
 - Experiment: 1D ¹³C with proton decoupling
 - Solvent: Methanol-d₄

- Temperature: 298 K
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Acquisition Time: 1.0 s
- Spectral Width: 220 ppm
- 2D COSY (Correlation Spectroscopy):
 - Experiment: Gradient-selected COSY (gCOSY)
 - Description: Identifies protons that are spin-spin coupled (typically separated by 2-3 bonds).[8]
 - Parameters: 2048 data points in F2 and 256 increments in F1, 4 scans per increment.
- 2D HSQC (Heteronuclear Single Quantum Coherence):
 - Experiment: Gradient-selected, sensitivity-enhanced HSQC
 - Description: Correlates protons with their directly attached carbons (one-bond $^1J_{CH}$ coupling).[9] An edited HSQC can further distinguish CH/CH₃ from CH₂ groups.
 - Parameters: Optimized for an average $^1J_{CH}$ of 145 Hz. 2048 data points in F2 and 256 increments in F1, 8 scans per increment.
- 2D HMBC (Heteronuclear Multiple Bond Correlation):
 - Experiment: Gradient-selected HMBC
 - Description: Shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds, $^nJ_{CH}$).[9] This is critical for connecting different structural fragments.
 - Parameters: Optimized for a long-range coupling constant ($^nJ_{CH}$) of 8 Hz. 2048 data points in F2 and 256 increments in F1, 16 scans per increment.

Workflow for Structural Elucidation

The overall workflow for determining the structure of a natural product like **Regaloside D** using NMR is a systematic process of data acquisition and interpretation.



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Caption: General workflow for NMR-based structural elucidation.

Results and Data Analysis

Disclaimer: The following data is representative for a molecule with the proposed structure of **Regaloside D**, based on analysis of related compounds. It is intended to illustrate the analytical process.

The structure of **Regaloside D** is determined to be a glycerol glycoside acylated with a p-coumaroyl group. The analysis proceeds by identifying the individual spin systems and then connecting them.

Table 1: ^1H NMR Data for Regaloside D (500 MHz, CD_3OD)

Position	δ_H (ppm)	Multiplicity	J (Hz)
p-Coumaroyl Moiety			
2'	6.35	d	15.9
3'	7.62	d	15.9
5', 9'	7.45	d	8.6
6', 8'	6.82	d	8.6
Glycerol Moiety			
1a	4.45	dd	11.5, 4.5
1b	4.28	dd	11.5, 6.2
2	5.30	m	
3a	3.95	dd	10.8, 5.0
3b	3.75	dd	10.8, 5.5
Glucosyl Moiety			
1"	4.38	d	7.8
2"	3.25	t	8.5
3"	3.40	t	9.0
4"	3.32	t	9.0
5"	3.38	m	
6"a	3.88	dd	12.0, 2.2
6"b	3.70	dd	12.0, 5.5

Table 2: ^{13}C NMR Data for Regaloside D (125 MHz, CD_3OD)

Position	δ_{C} (ppm)	DEPT
p-Coumaroyl Moiety		
1'	168.5	C
2'	115.2	CH
3'	146.8	CH
4'	127.0	C
5', 9'	131.2	CH
6', 8'	116.8	CH
7'	161.5	C
Glycerol Moiety		
1	65.0	CH ₂
2	72.5	CH
3	71.8	CH ₂
Glucosyl Moiety		
1"	104.5	CH
2"	75.2	CH
3"	78.0	CH
4"	71.6	CH
5"	78.2	CH
6"	62.8	CH ₂

Interpretation of 2D NMR Data

- COSY Analysis: The COSY spectrum reveals the proton-proton connectivities. Key correlations include:

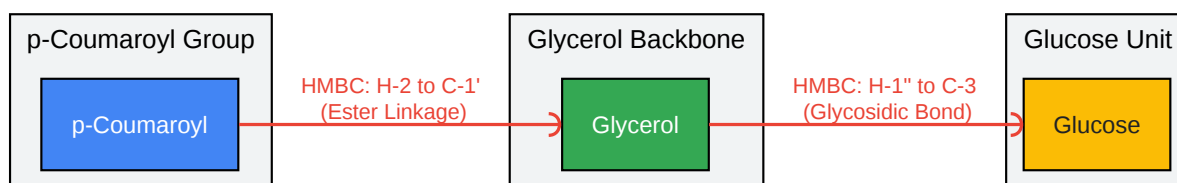
- The H-2'/H-3' correlation, confirming the trans-double bond of the coumaroyl group ($J = 15.9$ Hz).
- Correlations between H-5'/H-6' and H-8'/H-9', establishing the para-substituted aromatic ring.
- A complete spin system from H-1'' to H-6'' confirms the presence of a glucopyranosyl unit.
- Correlations from H-1 through H-2 to H-3 establish the glycerol backbone.
- HSQC Analysis: The HSQC spectrum allows for the direct assignment of all protonated carbons by correlating the ^1H and ^{13}C chemical shifts, confirming the data in Tables 1 and 2. For example, the proton at δ_{H} 4.38 (H-1'') correlates to the carbon at δ_{C} 104.5 (C-1'), confirming its anomeric nature.
- HMBC Analysis: The HMBC spectrum provides the crucial long-range correlations needed to assemble the molecular structure.

Table 3: Key HMBC Correlations for Regaloside D

Proton (δ_{H})	Correlated Carbons (δ_{C})	Interpretation
H-2 (5.30)	168.5 (C-1')	Links the p-coumaroyl group to the C-2 position of the glycerol moiety via an ester bond.
H-3 (3.95, 3.75)	104.5 (C-1'')	Links the glucosyl moiety to the C-3 position of the glycerol moiety via a glycosidic bond.
H-1'' (4.38)	71.8 (C-3)	Confirms the glycosidic linkage from the anomeric proton of glucose to C-3 of glycerol.
H-3' (7.62)	127.0 (C-4'), 131.2 (C-5',9')	Confirms connectivity within the p-coumaroyl group.

Structural Connectivity Diagram

The key long-range HMBC correlations are instrumental in piecing together the different fragments of **Regaloside D**.



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Caption: Key HMBC correlations establishing **Regaloside D** connectivity.

Conclusion

The combined application of 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a powerful and definitive method for the complete structural elucidation of complex natural products like **Regaloside D**. The systematic analysis of these datasets allows for the unambiguous assignment of all proton and carbon signals and establishes the precise connectivity between the constituent p-coumaroyl, glycerol, and glucose moieties. This detailed structural information is fundamental for further research into the biological activities and potential therapeutic applications of this compound.

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